6H-imidazo[4,5-e][2,1]benzoxazole
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Overview
Description
6H-imidazo[4,5-e][2,1]benzoxazole is a heterocyclic compound that combines the structural features of both imidazole and benzoxazole. This compound is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-imidazo[4,5-e][2,1]benzoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-alkyl-5-nitro-1H-benzimidazoles with benzyl cyanide in a basic methanol solution. This reaction leads to the formation of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles . The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as UV-vis, IR, 1H NMR, and 13C NMR.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6H-imidazo[4,5-e][2,1]benzoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce different substituents onto the benzoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, nitric acid, and basic methanol solutions. The reaction conditions often involve refluxing the reactants in appropriate solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of 3-alkyl-8-phenyl-3H-imidazo[4,5-e][2,1]benzoxazoles leads to the formation of new 3-alkyl-5-nitro-8-(4-nitrophenyl)-3H-imidazo[4,5-e][2,1]benzoxazoles .
Scientific Research Applications
6H-imidazo[4,5-e][2,1]benzoxazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing various heterocyclic compounds with potential biological activities.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: The compound has shown promise as an antibacterial and antiviral agent.
Industry: It is used in the development of fluorescent materials and dyes due to its unique optical properties.
Mechanism of Action
The mechanism of action of 6H-imidazo[4,5-e][2,1]benzoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
6H-imidazo[4,5-e][2,1]benzoxazole can be compared with other similar compounds such as:
3H-imidazo[4,5-e][2,1]benzoxazoles: These compounds share a similar core structure but differ in their substituents and biological activities.
Benzo[d]imidazo[2,1-b]thiazoles: These compounds have a thiazole ring instead of a benzoxazole ring and exhibit different pharmacological properties.
Benzo[d]oxazole derivatives: These compounds lack the imidazole ring and have distinct applications in medicinal chemistry.
The uniqueness of this compound lies in its ability to combine the properties of both imidazole and benzoxazole, making it a versatile scaffold for drug development and other applications.
Properties
CAS No. |
84732-07-0 |
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Molecular Formula |
C8H5N3O |
Molecular Weight |
159.14 g/mol |
IUPAC Name |
6H-imidazo[4,5-e][2,1]benzoxazole |
InChI |
InChI=1S/C8H5N3O/c1-2-7-8(10-4-9-7)5-3-12-11-6(1)5/h1-4,11H |
InChI Key |
YSWLQMROJQUOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CON2)C3=NC=NC3=C1 |
Origin of Product |
United States |
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